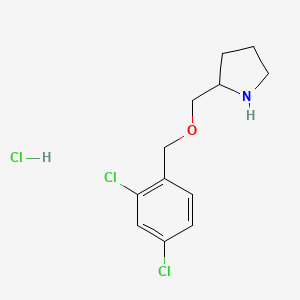

2-(2,4-Dichloro-benzyloxymethyl)-pyrrolidine hydrochloride

Description

2-(2,4-Dichloro-benzyloxymethyl)-pyrrolidine hydrochloride is a pyrrolidine derivative featuring a benzyloxymethyl group substituted with chlorine atoms at the 2- and 4-positions of the aromatic ring. This compound has been historically utilized as an intermediate in pharmaceutical and fine chemical synthesis, particularly in the development of bioactive molecules . Its pyrrolidine core, a five-membered secondary amine, provides a rigid scaffold that facilitates interactions with biological targets, while the dichlorinated benzyloxymethyl moiety may enhance lipophilicity and binding affinity. Notably, commercial availability of this compound has been discontinued, as indicated by supplier records , though its structural analogs remain relevant in industrial and research applications.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[(2,4-dichlorophenyl)methoxymethyl]pyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Cl2NO.ClH/c13-10-4-3-9(12(14)6-10)7-16-8-11-2-1-5-15-11;/h3-4,6,11,15H,1-2,5,7-8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVJLDCZQYWEIIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)COCC2=C(C=C(C=C2)Cl)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Cl3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Reaction Pathway

The most widely reported method involves a nucleophilic substitution reaction between pyrrolidine and 2,4-dichlorobenzyl chloride. The reaction proceeds under basic conditions to deprotonate pyrrolidine, enhancing its nucleophilicity. Key steps include:

-

Deprotonation : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in tetrahydrofuran (THF) or dichloromethane (DCM) facilitates pyrrolidine activation.

-

Alkylation : 2,4-Dichlorobenzyl chloride reacts with the activated pyrrolidine to form the intermediate 2-(2,4-dichloro-benzyloxymethyl)-pyrrolidine.

-

Salt Formation : Hydrochloric acid (HCl) is introduced to precipitate the hydrochloride salt.

Typical Conditions :

Optimization Strategies

-

Base Selection : NaH provides higher yields (70–75%) compared to K₂CO₃ (50–60%) but requires anhydrous conditions.

-

Solvent Effects : Polar aprotic solvents like THF improve reaction kinetics by stabilizing the transition state.

-

Purification : Recrystallization from methanol or ethanol removes unreacted starting materials and byproducts.

Protecting Group Strategies

Boc-Protected Intermediate Route

To enhance regioselectivity, a tert-butoxycarbonyl (Boc)-protected pyrrolidine derivative is employed:

-

Protection : Pyrrolidine is treated with di-tert-butyl dicarbonate (Boc₂O) to form Boc-pyrrolidine.

-

Alkylation : The Boc-protected intermediate reacts with 2,4-dichlorobenzyl chloride under similar conditions.

-

Deprotection : Trifluoroacetic acid (TFA) removes the Boc group, followed by HCl salt formation.

Advantages :

Yield : 60–80% after deprotection.

One-Pot Synthesis via Mitsunobu Reaction

Reaction Design

An alternative approach utilizes the Mitsunobu reaction to directly introduce the benzyloxymethyl group:

-

Substrate Preparation : Pyrrolidine-2-methanol is reacted with 2,4-dichlorobenzyl alcohol.

-

Mitsunobu Coupling : Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) mediate the etherification.

-

Salt Formation : HCl gas is bubbled into the reaction mixture to precipitate the hydrochloride salt.

Conditions :

Limitations

Industrial-Scale Production

Continuous Flow Reactor Systems

Recent patents highlight the use of continuous flow reactors for scalable synthesis:

-

Reactor Setup : Two feed streams—pyrrolidine/NaH in THF and 2,4-dichlorobenzyl chloride in THF—are mixed in a micromixer.

-

Residence Time : 10–15 minutes at 25°C.

-

In-Line Quenching : HCl is introduced post-reaction to precipitate the product.

Benefits :

Analytical Validation and Impurity Control

Key Impurities

Quality Control Metrics

| Parameter | Specification | Method |

|---|---|---|

| Purity (HPLC) | ≥98% | USP <621> |

| Residual Solvents | ≤500 ppm (THF) | GC-MS |

| Chloride Content | 18.5–19.5% | Titration |

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Nucleophilic Substitution | 70 | 98 | High | 120–150 |

| Boc-Protected Route | 75 | 99 | Moderate | 200–220 |

| Mitsunobu Reaction | 60 | 97 | Low | 350–400 |

| Continuous Flow | 85 | 99 | High | 100–130 |

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichloro-benzyloxymethyl)-pyrrolidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyl or carboxyl groups.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or aromatic rings.

Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

Oxidation: Formation of benzylic alcohols, ketones, or carboxylic acids.

Reduction: Formation of reduced aromatic rings or aliphatic chains.

Substitution: Formation of substituted benzylic derivatives.

Scientific Research Applications

Reaction Conditions

- Solvents Used : Organic solvents such as dichloromethane or toluene are commonly employed.

- Temperature Control : Reactions are typically conducted under reflux conditions to optimize yield and purity.

Chemistry

2-(2,4-Dichloro-benzyloxymethyl)-pyrrolidine hydrochloride serves as a versatile building block in organic synthesis. It can be utilized in:

- Synthesis of Complex Molecules : The compound acts as an intermediate for creating more complex organic structures.

- Reagent in Organic Transformations : It participates in various chemical reactions including nucleophilic substitutions and oxidation-reduction processes.

Biology

In biological research, this compound is investigated for its potential interactions with biological macromolecules. Key areas include:

- Biological Activity : Studies indicate that it may exhibit antimicrobial properties against various bacterial strains.

- Mechanism of Action : The compound may modulate enzyme activity or receptor interactions, influencing cellular processes.

Medicine

The medicinal applications of this compound are particularly noteworthy:

- Therapeutic Potential : Ongoing research explores its use as a precursor for developing new pharmaceuticals targeting conditions such as infections or cancer.

- Antimicrobial Activity : In vitro studies have shown effectiveness against bacterial strains like E. coli and Staphylococcus aureus.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity. For example:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| Similar pyrrolidine derivative | S. aureus | 16 µg/mL |

The antimicrobial mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Pyrrolidine derivatives have been explored for their anticancer properties. Notable findings include:

- Induction of Apoptosis : In vitro studies on MCF-7 breast cancer cells indicated that treatment with this compound reduced cell viability by approximately 50% at a concentration of 25 µM after 48 hours.

- Mechanistic Insights : The anticancer effects are attributed to the activation of intrinsic apoptotic pathways.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichloro-benzyloxymethyl)-pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a receptor and block its activity, thereby modulating a particular signaling pathway.

Comparison with Similar Compounds

Key Differences and Implications

Substituent Position: The 2,4-dichloro substitution in the target compound is a common pattern in medicinal chemistry, as meta- and para-chlorine groups can enhance electronic effects and target binding . The 2,5-dichloro isomer () lacks the symmetry of 2,4-substitution, which could affect crystallinity and synthetic yield during scale-up.

Biological Activity Trends: While direct data for the target compound are unavailable, studies on structurally related thiopyrimidinones () demonstrate that chlorine substituents significantly influence antimicrobial activity. For example, compounds with electron-withdrawing groups (e.g., chlorine) exhibit enhanced antibacterial efficacy against Staphylococcus aureus and Bacillus species . This suggests that the dichloro substitutions in the target compound and its analogs may similarly modulate activity in biological systems.

Synthesis and Characterization: The synthesis of pyrrolidine hydrochlorides often involves amino group protection, as seen in the preparation of 2-[2-(3,4,5-trimethoxybenzoyloxy)ethyl]pyrrolidine hydrochloride (). The use of benzyl chlorocarbonate for protection and GC-MS/NMR for characterization highlights methodologies likely applicable to the target compound. Stereospecific synthesis, as demonstrated in (R)-2-(4-chlorophenyl)pyrrolidine hydrochloride (), underscores the importance of chiral centers in drug design, though the target compound lacks such stereochemical complexity.

Industrial and Pharmaceutical Applications :

- The 3,4-dichloro analog is marketed for industrial use in agrochemicals and active pharmaceutical ingredients (APIs) , whereas the discontinued status of the target compound suggests possible challenges in scalability, regulatory compliance, or efficacy compared to newer derivatives.

Biological Activity

2-(2,4-Dichloro-benzyloxymethyl)-pyrrolidine hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, and comparisons with related compounds, supported by data tables and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including receptors and enzymes. The compound's structure allows it to modulate the activity of these targets, influencing various biochemical pathways. While the exact pathways remain to be fully elucidated, preliminary studies suggest significant interactions with G-protein coupled receptors (GPCRs) and potential inhibitory effects on certain kinases .

Biological Activity Overview

The compound has been investigated for various biological activities, including:

- Antimicrobial Activity : Studies indicate that pyrrolidine derivatives exhibit antimicrobial properties. The presence of the dichlorobenzyl group enhances lipophilicity, which may contribute to improved membrane penetration and efficacy against microbial strains .

- Anticancer Potential : Similar pyrrolidine derivatives have shown promise in cancer treatment by inhibiting tumor cell proliferation. The structure-activity relationship (SAR) indicates that modifications around the pyrrolidine ring can significantly enhance anticancer activity .

- Neuroprotective Effects : Some derivatives have demonstrated neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases .

Data Table: Summary of Biological Activities

Case Studies

- Antimicrobial Study : A study evaluated the antimicrobial activity of several pyrrolidine derivatives, including this compound. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with a minimum inhibitory concentration (MIC) as low as 10 µg/mL for some derivatives .

- Cancer Cell Line Evaluation : In vitro assays were conducted on various cancer cell lines (breast, colon, lung) to assess the antiproliferative effects of the compound. Results showed IC50 values ranging from 5 to 15 µM, indicating moderate effectiveness compared to established chemotherapeutics .

- Neuroprotection Assessment : Research into the neuroprotective effects revealed that derivatives could mitigate oxidative stress in neuronal cultures, suggesting a potential role in treating conditions like Alzheimer's disease .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other similar compounds:

| Compound | Activity Type | Notable Findings |

|---|---|---|

| 2-(2,6-Dichloro-benzyloxymethyl)-piperidine | Antimicrobial | Similar efficacy against bacterial strains |

| 4-(2,4-Dichloro-benzyloxymethyl)-piperidine | Anticancer | Enhanced activity against specific cancer cell lines |

| 2-(2,4-Dichloro-phenyl)-pyrrolidine derivatives | Neuroprotective | Showed promise in reducing neuroinflammation |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2-(2,4-Dichloro-benzyloxymethyl)-pyrrolidine hydrochloride, and how can reaction yields be optimized?

- Methodological Answer :

- Step 1 : Start with nucleophilic substitution of the pyrrolidine ring’s hydroxyl group using 2,4-dichlorobenzyl chloride under basic conditions (e.g., NaOH in dichloromethane) to form the benzyloxymethyl intermediate .

- Step 2 : Hydrochloride salt formation via acid treatment (e.g., HCl in ethanol) .

- Yield Optimization :

- Use polar aprotic solvents (DMF/DMSO) to enhance reaction rates .

- Monitor temperature (e.g., 60–80°C) to balance reactivity and side-product formation .

- Purify via recrystallization from ethanol/water mixtures to improve purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- 1H/13C NMR : Identify pyrrolidine ring protons (δ 2.5–3.5 ppm) and benzyloxymethyl substituents (δ 4.5–5.5 ppm for CH2O). Confirm stereochemistry via coupling constants .

- FT-IR : Look for C-Cl stretches (~600–800 cm⁻¹) and N-H stretches (broad ~2500–3000 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks ([M+H]+) and fragmentation patterns .

- Data Cross-Validation : Compare with PubChem or DSSTox entries for analogous pyrrolidine derivatives .

Q. What are the solubility properties of this compound in common solvents, and how do temperature and solvent polarity affect crystallization?

- Methodological Answer :

- Solubility Trends :

- High Solubility : Polar aprotic solvents (DMF, DMSO) due to hydrogen bonding with the pyrrolidine N-H and Cl groups .

- Low Solubility : Non-polar solvents (hexane, ether) .

- Crystallization :

- Use ethanol/water mixtures (7:3 v/v) at 4°C for slow crystallization .

- Monitor supersaturation via turbidity measurements to avoid amorphous precipitates .

Q. What safety protocols are critical when handling this compound, particularly regarding storage and waste disposal?

- Methodological Answer :

- Storage : Store in airtight containers at 2–8°C, away from light and moisture .

- PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact .

- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before segregating as halogenated waste .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations predict reaction pathways for modifying the benzyloxymethyl group?

- Methodological Answer :

- Reaction Path Search : Use DFT (e.g., B3LYP/6-31G*) to model nucleophilic substitution energetics, identifying transition states for Cl substitution .

- Solvent Effects : Simulate solvent polarity (e.g., DMSO) using COSMO-RS to predict reaction feasibility .

- Validation : Cross-check computational results with experimental kinetic data (e.g., Arrhenius plots) .

Q. How should researchers address discrepancies in reported biological activity data across studies involving this compound?

- Methodological Answer :

- Data Triangulation :

Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) .

Validate purity via HPLC (>99%) to rule out impurities affecting bioactivity .

Use meta-analysis to identify confounding variables (e.g., cell line variations) .

Q. What strategies optimize enantioselective synthesis of this compound using chiral catalysts?

- Methodological Answer :

- Catalyst Selection : Employ (S)-BINAP or Jacobsen’s catalyst for asymmetric induction during pyrrolidine ring formation .

- Chiral Resolution : Use chiral stationary phases (CSPs) in HPLC (e.g., Chiralpak AD-H) to separate enantiomers .

- Yield-Enantioselectivity Trade-off : Optimize catalyst loading (5–10 mol%) and reaction time to balance ee (>90%) and yield .

Q. What reactor designs are suitable for scaling up synthesis while maintaining high purity?

- Methodological Answer :

- Continuous Flow Reactors : Minimize side reactions via precise temperature control and rapid mixing .

- In-line Analytics : Integrate FT-IR or Raman probes to monitor reaction progress in real-time .

- Purification : Couple with falling-film evaporators to isolate the hydrochloride salt efficiently .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.